![molecular formula C12H21NS B13949998 (2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13949998.png)
(2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropyl-2-azaspiro[44]nonan-7-yl)methanethiol is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable cyclopropylamine and a ketone, the reaction can proceed through a series of steps including condensation, cyclization, and thiolation to introduce the methanethiol group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the azaspiro ring or the cyclopropyl group, leading to different structural modifications.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while reduction can lead to various reduced forms of the parent compound.
Scientific Research Applications
Chemistry
In chemistry, (2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.
Medicine
In medicine, this compound has potential applications as a pharmacophore in drug design. Its unique structure can be exploited to develop new medications with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also interact with biological membranes, affecting their function and permeability.
Comparison with Similar Compounds
Similar Compounds
(2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)acetic acid: Contains a carboxylic acid group instead of a methanethiol group.
(2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)amine: Features an amine group in place of the methanethiol group.
Uniqueness
The uniqueness of (2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol lies in its combination of a spirocyclic structure with a thiol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H21NS |
|---|---|
Molecular Weight |
211.37 g/mol |
IUPAC Name |
(2-cyclopropyl-2-azaspiro[4.4]nonan-8-yl)methanethiol |
InChI |
InChI=1S/C12H21NS/c14-8-10-3-4-12(7-10)5-6-13(9-12)11-1-2-11/h10-11,14H,1-9H2 |
InChI Key |
OZSWRYNVDJFEQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(C2)CCC(C3)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


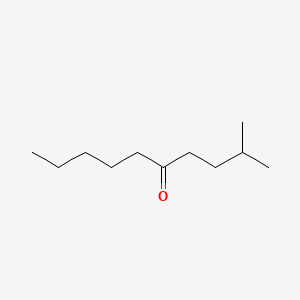
![2-[(Cyclobutylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B13949926.png)
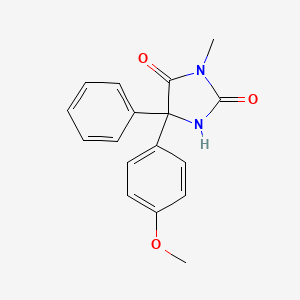

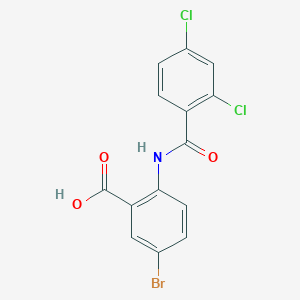
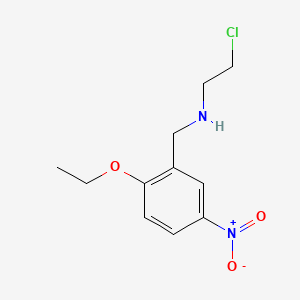
![2-Ethyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13949946.png)
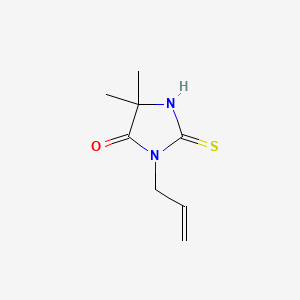
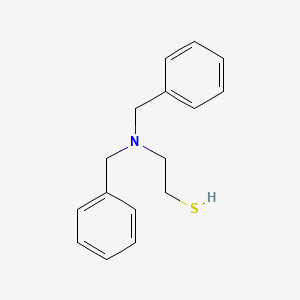
![1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949973.png)
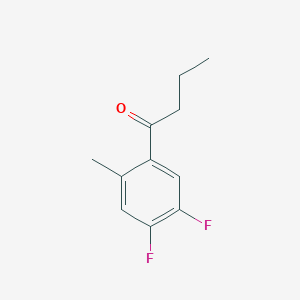
![2-(4-chlorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13949980.png)
![2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine](/img/structure/B13949982.png)

